BenchChemオンラインストアへようこそ!

Ischemin sodium

Epigenetics Bromodomain selectivity CBP/p300 pharmacology

Procure Ischemin sodium, the sodium salt formulation (C15H16N3NaO4S, MW: 357.36 g/mol), for enhanced aqueous solubility (~36 mg/mL or 100 mM) ideal for low-DMSO, long-term cardiomyocyte assays. It uniquely occupies a selective pharmacological window (CBP Kd=19 µM vs. BRD4-1 Kd=70 µM), enabling precise dissection of CBP-dependent p53 transcription without confounding pan-BET or high-affinity CBP/p300 inhibitor effects. Preferred for myocardial ischemia and doxorubicin-cardiotoxicity models where functional CBP/p300 divergence is critical.

Molecular Formula C15H16N3NaO4S
Molecular Weight 357.36
Cat. No. B1574359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIschemin sodium
SynonymsIschemin sodium salt;  J28;  J-28;  J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium
Molecular FormulaC15H16N3NaO4S
Molecular Weight357.36
Structural Identifiers
SMILESO=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+]
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ischemin Sodium for Research Procurement: A Quantitative CBP Bromodomain Inhibitor with Defined Selectivity and Cardiovascular Validation


Ischemin sodium is the sodium salt form of a cell-permeable azobenzene-based small molecule that reversibly targets the acetyl-lysine binding pocket of the CREB-binding protein (CBP) bromodomain with a dissociation constant (Kd) of 19 µM [1]. It exhibits moderate selectivity over related bromodomain-containing proteins, with reported Kd values of 37 µM for BAZ1B, 41 µM for PCAF, 70 µM for BRD4-1, and >100 µM for BAZ2B [1]. The compound inhibits the p53-CBP protein-protein interaction, suppresses p53 transcriptional activity as measured by p53-induced p21 activation with a cellular IC50 of 5 µM in Luc-U2OS cells [1], and prevents doxorubicin-induced and ischemia-related apoptosis in cardiomyocytes in vitro [1]. The sodium salt formulation (molecular weight 357.36 g/mol; CAS 1357059-00-7 as free acid reference) is preferred for biological assays due to enhanced aqueous solubility compared to the free acid .

Why Ischemin Sodium Cannot Be Interchanged with Generic CBP/p300 or BET Bromodomain Inhibitors in Experimental Protocols


CBP/p300 bromodomain inhibitors and BET family bromodomain inhibitors represent distinct pharmacological classes with divergent selectivity profiles, binding affinities, and functional outcomes in cellular models. Ischemin sodium occupies a unique position: it possesses modest CBP bromodomain affinity (Kd = 19 µM) and moderate selectivity over BET family members (e.g., ~3.7-fold selectivity over BRD4-1, Kd = 70 µM) , whereas newer-generation CBP/p300 inhibitors such as I-CBP112 and SGC-CBP30 exhibit nanomolar-range affinities (Kd values of 142–625 nM and IC50 values of 21–69 nM, respectively) . Furthermore, functional divergence exists even among CBP bromodomain ligands: unlike Ischemin sodium, I-CBP112 paradoxically activates CBP/p300-mediated acetylation of specific histone residues (H3K18, H3K23, H4K5) within nucleosomal substrates, while CBP30 exerts no effect on histone acetylation [1]. Substituting Ischemin sodium with a higher-affinity analog or a BET-family inhibitor without accounting for these quantitative and functional differences will yield non-comparable experimental results and confound data interpretation in p53-dependent transcriptional and cardiomyocyte apoptosis assays.

Quantitative Differentiation Evidence: Ischemin Sodium Versus Comparator Compounds by Measurable Dimensions


CBP Bromodomain Binding Affinity (Kd) and Selectivity Profile: Ischemin Sodium vs. BET Inhibitor JQ1 and Next-Generation CBP/p300 Inhibitors

Ischemin sodium binds the CBP bromodomain with a Kd of 19 µM, as determined by tryptophan fluorescence-based assay [1]. Its selectivity over the BET family bromodomain BRD4-1 is approximately 3.7-fold (Kd = 70 µM for BRD4-1) and exceeds 5.3-fold for BAZ2B (Kd > 100 µM) [1]. In contrast, JQ1—a BET-specific bromodomain inhibitor—exhibits nanomolar potency for BRD4 (Kd typically < 100 nM) but lacks meaningful CBP bromodomain activity [2]. Next-generation CBP/p300 bromodomain inhibitors such as I-CBP112 demonstrate substantially higher CBP affinity (Kd = 142 nM) and SGC-CBP30 shows IC50 values of 21–69 nM against CBP/p300 [3].

Epigenetics Bromodomain selectivity CBP/p300 pharmacology

Cellular Functional Activity: p53-Induced p21 Activation Inhibition (IC50)

In a cellular context, Ischemin sodium inhibits p53-induced p21 (CDKN1A) activation with an IC50 value of 5 µM, measured in a luciferase reporter assay using U2OS osteosarcoma cells [1]. This cellular potency is approximately consistent with its in vitro binding affinity (Kd = 19 µM). For comparison, SGC-CBP30—a substantially more potent CBP/p300 bromodomain binder—exhibits a cellular p53 reporter IC50 of approximately 1.5 µM , while I-CBP112 demonstrates anti-leukemic activity at sub-micromolar concentrations in primary AML cells but was not directly benchmarked in the same p21 activation assay [2].

p53 signaling Transcriptional regulation Cellular assay

Disease-Relevant Functional Validation: Cardioprotection in Ischemic Cardiomyocyte Apoptosis Model

Ischemin sodium was specifically developed and validated in a cardiomyocyte ischemia model. In the original characterization study, treatment with Ischemin (10 µM for 3 days) significantly suppressed caspase-3/7 activity and prevented doxorubicin-induced apoptosis in primary cardiomyocytes [1]. Additionally, Ischemin protected against apoptosis under simulated ischemic conditions (oxygen-glucose deprivation) in cardiomyocytes [1]. In contrast, later-generation CBP/p300 bromodomain inhibitors such as I-CBP112 and SGC-CBP30 were primarily optimized and validated in oncology contexts (multiple myeloma, leukemia, prostate cancer) rather than cardiovascular disease models [2][3]. PF-CBP1, another CBP/p300 inhibitor, has not been tested in cardiac models [2].

Cardiovascular disease Myocardial ischemia Cardiomyocyte apoptosis

Physicochemical Form and Solubility Advantage: Ischemin Sodium Salt vs. Free Acid Form

Ischemin sodium (molecular weight 357.36 g/mol) is the preferred formulation for biological assays due to its enhanced aqueous solubility compared to the free acid form (Ischemin, molecular weight 335.38 g/mol) . The sodium salt achieves water solubility of approximately 36 mg/mL (~100 mM) with sonication and gentle heating, and DMSO solubility of up to 50 mg/mL (~140 mM) . This solubility profile enables preparation of concentrated stock solutions suitable for in vitro cellular assays at the compound's functional concentration range (5–100 µM). The free acid form exhibits lower aqueous solubility and typically requires DMSO as the primary solvent, which may introduce vehicle-related artifacts at higher working concentrations .

Solubility Formulation In vitro assay compatibility

Validated Application Scenarios for Ischemin Sodium Procurement Based on Quantitative Evidence


Investigating p53-Dependent Transcriptional Regulation in Cardiovascular Stress Models

Researchers studying the role of p53-mediated gene expression during myocardial ischemia or doxorubicin-induced cardiotoxicity can employ Ischemin sodium at concentrations of 5–10 µM to inhibit p53-CBP interaction and downstream transcriptional activation [1]. The compound has been directly validated in primary cardiomyocytes to suppress caspase-3/7 activity and prevent apoptosis under oxygen-glucose deprivation conditions, providing disease-relevant functional evidence absent for alternative CBP bromodomain inhibitors [1]. This makes Ischemin sodium the appropriate choice for cardiovascular epigenetics studies rather than oncology-optimized alternatives like I-CBP112 or SGC-CBP30.

Mechanistic Studies Requiring Moderate CBP Bromodomain Affinity with Defined BET-Family Selectivity

Experiments designed to probe CBP bromodomain function without complete BET-family inhibition should utilize Ischemin sodium rather than potent pan-BET inhibitors (e.g., JQ1) or high-affinity CBP/p300 inhibitors (e.g., I-CBP112, Kd = 142 nM) [2]. Ischemin sodium's Kd of 19 µM for CBP and approximately 3.7-fold selectivity over BRD4-1 (Kd = 70 µM) provides a distinct pharmacological window that enables interrogation of CBP-specific transcriptional roles while minimizing confounding BET-family effects [1]. This selectivity profile is particularly relevant for studies distinguishing CBP-dependent from BRD4-dependent transcriptional programs.

Cell-Based Assays Requiring Aqueous Stock Solution Preparation Without High DMSO Content

Investigators requiring working concentrations up to 100 µM in aqueous assay buffers should procure the sodium salt formulation of Ischemin rather than the free acid. The sodium salt's aqueous solubility of approximately 36 mg/mL (100 mM) enables preparation of concentrated aqueous stock solutions with minimal DMSO carryover, reducing solvent-induced cytotoxicity and improving assay reproducibility . This is particularly advantageous for long-term cardiomyocyte culture experiments (e.g., 3-day apoptosis protection assays) where DMSO concentrations above 0.1% may confound viability measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ischemin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.